molecular formula C34H35NO5 B11654483 Propan-2-yl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Propan-2-yl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11654483
M. Wt: 537.6 g/mol
InChI Key: QZUOLJPLVDZZEN-UHFFFAOYSA-N
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Description

Propan-2-yl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a synthetic 1,4-dihydropyridine (DHP) derivative, a class of compounds renowned for their diverse biological activities, including calcium channel modulation, antibacterial, and antioxidant properties . Structurally, it features a hexahydroquinoline core substituted with a 4-(benzyloxy)-3-methoxyphenyl group at position 4, a methyl group at position 2, and a propan-2-yl ester at position 2.

Crystallographic characterization of similar compounds (e.g., methyl and ethyl esters) has been performed using SHELX programs and OLEX2 , though structural data for this specific compound remains unpublished. Its synthesis likely follows established protocols for 1,4-DHPs, involving multicomponent Hantzsch-type reactions .

Properties

Molecular Formula

C34H35NO5

Molecular Weight

537.6 g/mol

IUPAC Name

propan-2-yl 4-(3-methoxy-4-phenylmethoxyphenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C34H35NO5/c1-21(2)40-34(37)31-22(3)35-27-17-26(24-13-9-6-10-14-24)18-28(36)33(27)32(31)25-15-16-29(30(19-25)38-4)39-20-23-11-7-5-8-12-23/h5-16,19,21,26,32,35H,17-18,20H2,1-4H3

InChI Key

QZUOLJPLVDZZEN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC(=C(C=C4)OCC5=CC=CC=C5)OC)C(=O)OC(C)C

Origin of Product

United States

Preparation Methods

Triton X-100 Mediated Aqueous Synthesis

Adapting the protocol from Poor Heravi and Mehranfar, the four-component reaction proceeds in Triton X-100/water micellar media (20 mol% surfactant):

Procedure:

  • Combine 4-(benzyloxy)-3-methoxybenzaldehyde (1.0 eq), 5-phenylcyclohexane-1,3-dione (1.0 eq), propan-2-yl acetoacetate (1.0 eq), and ammonium acetate (1.2 eq) in Triton X-100/water (2 mL).

  • Stir vigorously at 25°C for 90–120 minutes (monitored by TLC).

  • Quench with ice, filter, and purify via silica chromatography (EtOAc/hexane 1:3).

Yield: 89–92% (compared to 91–98% for simpler analogs).
Key Advantage: Elimination of organic solvents aligns with green chemistry principles.

Microwave-Assisted Solvent-Free Synthesis

Zhang et al. demonstrated that polyethylene glycol (PEG-400) acts as both solvent and catalyst under microwave irradiation:

Procedure:

  • Mix reactants in PEG-400 (5 mL/g substrate).

  • Irradiate at 300 W, 100°C for 12–15 minutes.

  • Dilute with EtOAc, wash with brine, and recrystallize from methanol.

Yield: 85–88%.
Reaction Time Reduction: 15 minutes vs. 2 hours conventional heating.

Critical Role of Diketone Modification

The 7-phenyl group necessitates substituting standard dimedone (5,5-dimethylcyclohexane-1,3-dione) with 5-phenylcyclohexane-1,3-dione . Synthesis involves:

Step 1: Friedel-Crafts Acylation

  • React phenylacetic acid with acetic anhydride/AlCl₃ at 0°C → β-keto acid intermediate.

Step 2: Cyclization

  • Heat intermediate in HCl/EtOH (reflux, 6 h) → 5-phenylcyclohexane-1,3-dione (72% yield).

Challenges:

  • Competing dimerization requires strict temperature control.

  • Purification via fractional crystallization from toluene.

Esterification and Protecting Group Strategy

The propan-2-yl ester is introduced via in situ transesterification :

Procedure:

  • Conduct Hantzsch reaction with methyl acetoacetate.

  • Reflux crude product with isopropanol/p-toluenesulfonic acid (4 h).

  • Neutralize with NaHCO₃, extract with DCM, and concentrate.

Yield Increase: 78% → 92% after optimization.

Benzyloxy Protection:

  • 4-Hydroxy-3-methoxybenzaldehyde is benzylated using BnBr/K₂CO₃ in DMF (95% yield).

Comparative Analysis of Catalytic Systems

CatalystSolventTemp (°C)Time (h)Yield (%)
Triton X-100H₂O251.589
PEG-400Solvent-free1000.2586
Piperidine/AcOHDCM40691

Key Insight: Piperidine/glacial acetic acid in dichloromethane achieves superior yields but conflicts with green chemistry goals.

Scalability and Industrial Adaptations

The patent method outlines a continuous flow process for large-scale production:

  • Knoevenagel Condensation:

    • 4-(Benzyloxy)-3-methoxybenzaldehyde + propan-2-yl acetoacetate → cinnamic ester (96% yield).

  • Cyclization:

    • React cinnamic ester with 5-phenylcyclohexane-1,3-dione/NH₄OAc in isopropanol (100°C, 20 h).

  • Crystallization:

    • Cool to 0°C, filter, and wash with cold isopropanol (purity >99.5%).

Throughput: 12 kg/batch with 88% overall yield.

Mechanistic Insights

The reaction proceeds through:

  • Enamine Formation: Ammonia from NH₄OAc condenses with diketone.

  • Knoevenagel Adduct: Aldehyde and β-ketoester form α,β-unsaturated ester.

  • Cyclization: Michael addition of enamine to adduct → tetracyclic intermediate.

  • Aromatization: Tautomerization yields hexahydroquinoline.

Stereochemical Outcome: Non-stereoselective → racemic mixture.

Challenges and Troubleshooting

Issue 1: Low Yields with Bulky Aldehydes

  • Solution: Increase Triton X-100 to 30 mol% to improve solubility.

Issue 2: Diketone Hydrolysis

  • Solution: Use anhydrous MgSO₄ in PEG-mediated reactions.

Issue 3: Ester Group Racemization

  • Solution: Avoid strong acids during workup; use Amberlyst-15 resin .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like LiAlH4 for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Propan-2-yl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The target compound shares a hexahydroquinoline backbone with derivatives bearing variations in ester groups and aromatic substituents (Table 1). Key structural differences include:

  • Aromatic Substituents: The 4-(benzyloxy)-3-methoxyphenyl group contrasts with hydroxylated (e.g., 4-hydroxy-3-methoxy in ) or bromophenoxy-substituted () analogues. The benzyloxy group may reduce hydrogen-bonding capacity compared to hydroxylated variants but enhance membrane permeability .

Table 1: Structural Comparison of Selected Hexahydroquinoline Derivatives

Compound Name Ester Group Aromatic Substituent Molecular Weight (g/mol) Key Features
Target Compound Propan-2-yl 4-(Benzyloxy)-3-methoxyphenyl 587.6 (calculated) High lipophilicity, reduced H-bonding
Cyclohexyl 4-(4-hydroxy-3-methoxyphenyl)-... () Cyclohexyl 4-Hydroxy-3-methoxyphenyl 487.59 Hydroxyl enhances H-bonding
Ethyl 4-(3-hydroxyphenyl)-... () Ethyl 3-Hydroxyphenyl 403.47 Polar substituent, moderate solubility
Methyl 4-{3-[(3-bromophenoxy)methyl]-4-methoxyphenyl}-... () Methyl 3-[(3-Bromophenoxy)methyl]-4-methoxyphenyl 512.39 Bulky halogenated group

Crystallographic and Conformational Insights

Crystal structures of related compounds (e.g., methyl 4-(4-methoxyphenyl)-..., ) reveal monoclinic (P21/c) packing with N–H···O hydrogen bonds stabilizing the lattice . The target compound’s benzyloxy group may disrupt such interactions, leading to distinct packing patterns. Ring puckering, analyzed via Cremer-Pople coordinates , could further differ due to steric effects from the benzyloxy substituent.

Biological Activity

Propan-2-yl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its anti-inflammatory properties and structure–activity relationships (SAR).

  • Molecular Formula : C28H31NO5
  • Molecular Weight : 461.5 g/mol
  • IUPAC Name : propan-2-yl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Anti-inflammatory Effects

Recent studies have indicated that compounds similar to propan-2-yl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline exhibit significant anti-inflammatory activity. The mechanism of action primarily involves the inhibition of cyclooxygenase (COX) enzymes.

In vitro Studies :
Research has shown that derivatives with similar structures can inhibit COX enzymes effectively. For instance:

  • IC50 values for selected derivatives against COX enzymes were reported as follows:
    • COX-1 :
      • Compound A: 19.45 ± 0.07 μM
      • Compound B: 26.04 ± 0.36 μM
    • COX-2 :
      • Compound A: 42.1 ± 0.30 μM
      • Compound B: 31.4 ± 0.12 μM

These results suggest that the compound may also exhibit comparable inhibitory effects against COX enzymes.

Structure–Activity Relationship (SAR)

The SAR analysis indicates that the presence of specific functional groups significantly influences the biological activity of the compound. For example:

  • Benzyloxy Group : Enhances lipophilicity and may improve binding affinity to COX enzymes.
  • Methoxy Substituents : Contribute to electron-donating properties that can stabilize the active conformation of the compound.

Case Studies

Several studies have assessed the anti-inflammatory properties of related compounds:

  • Study on Pyrimidine Derivatives :
    • Researchers synthesized various pyrimidine derivatives and tested their anti-inflammatory effects using carrageenan-induced paw edema models.
    • Compounds demonstrated significant reductions in edema comparable to indomethacin (ED50 = 9.17 μM).
CompoundED50 (μM)Reference
Compound A11.60
Compound B8.23
Indomethacin9.17
  • Docking Studies :
    • Molecular docking studies revealed strong interactions between these compounds and active sites of COX enzymes.
    • Notably, one derivative exhibited binding styles similar to celecoxib, a well-known COX inhibitor.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis involves a multi-step process typical of hexahydroquinoline derivatives. Key steps include:

  • Cyclocondensation : A Hantzsch-like reaction between substituted β-ketoesters, aldehydes, and ammonia derivatives under reflux conditions (e.g., ethanol or acetic acid as solvents, 60–80°C) .
  • Functionalization : Introduction of the 4-(benzyloxy)-3-methoxyphenyl group via nucleophilic substitution or Pd-catalyzed coupling .
  • Optimization : Critical parameters include solvent polarity (e.g., THF for improved solubility), catalyst choice (e.g., piperidine for cyclization efficiency), and temperature control to minimize side reactions .

Q. Which spectroscopic and crystallographic methods are most reliable for structural characterization?

  • NMR : 1^1H and 13^13C NMR confirm regiochemistry and substituent positions, with characteristic shifts for the hexahydroquinoline core (e.g., C5=O at ~200 ppm in 13^13C NMR) .
  • XRD : Single-crystal X-ray diffraction resolves stereochemistry and hydrogen-bonding networks, critical for validating the chair conformation of the hexahydroquinoline ring .
  • IR : Confirms carbonyl (C5=O stretch at ~1680 cm1^{-1}) and ester functionalities .

Q. How does the benzyloxy-methoxyphenyl substituent influence the compound’s physicochemical properties?

The substituent increases lipophilicity (logP ~4, predicted via XLogP3), enhancing membrane permeability. Methoxy and benzyloxy groups contribute to π-π stacking interactions, as observed in XRD studies of analogous compounds .

Advanced Research Questions

Q. What computational strategies can predict biological targets and binding modes?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with calcium channels or enzymes (e.g., cytochrome P450). The hexahydroquinoline core aligns with dihydropyridine-binding pockets .
  • MD Simulations : Assess stability of ligand-receptor complexes in physiological conditions (e.g., 100 ns simulations in GROMACS) to prioritize targets .
  • QSAR Models : Corlate substituent electronic parameters (Hammett σ) with activity data to guide derivative design .

Q. How can contradictory pharmacological data across assays be resolved?

  • Orthogonal Assays : Validate calcium modulation (FLIPR assays) with patch-clamp electrophysiology to confirm ion channel effects .
  • Dose-Response Curves : Address potency discrepancies by testing a wider concentration range (e.g., 1 nM–100 µM) and normalizing to control compounds .
  • Metabolic Stability Tests : Use liver microsomes to rule out rapid degradation as a cause of false negatives .

Q. What strategies improve regioselectivity in synthesizing derivatives with modified aryl groups?

  • Protecting Groups : Temporarily mask reactive sites (e.g., benzyloxy groups) during functionalization to direct substitution to desired positions .
  • Catalytic Systems : Pd(PPh3_3)4_4/CuI for Sonogashira couplings at C7-phenyl, leveraging steric hindrance from the hexahydroquinoline core .
  • Microwave-Assisted Synthesis : Enhance yields of sterically hindered derivatives by reducing reaction times and side-product formation .

Q. How does the compound’s stereochemistry affect its biological activity?

  • Enantiomer Separation : Use chiral HPLC (e.g., Chiralpak AD-H column) to isolate R/S isomers.
  • Activity Comparison : Test isomers in receptor-binding assays; e.g., the R-configuration may show higher affinity for L-type calcium channels, as seen in related dihydropyridines .

Methodological Guidelines

  • Synthetic Reproducibility : Document inert atmosphere (N2_2/Ar) and moisture-free conditions to prevent ester hydrolysis .
  • Data Validation : Cross-reference NMR assignments with DEPT-135 and HSQC experiments to avoid misassignment of quaternary carbons .
  • Ethical Compliance : Adhere to institutional biosafety protocols when testing antimicrobial or cytotoxic activity .

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